molecular formula C21H25N3O3S B2516361 N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021121-88-9

N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No. B2516361
CAS RN: 1021121-88-9
M. Wt: 399.51
InChI Key: BVOZZLNZMPZBAZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

  • Structural investigations have demonstrated the unique behaviors of amide-containing isoquinoline derivatives, including their ability to form gels and crystalline salts under certain conditions, alongside their fluorescence properties upon interaction with different substances. Such studies provide insights into the structural and photophysical characteristics of these compounds, which can be crucial for their application in materials science and fluorescence studies (Karmakar et al., 2007).

Synthesis and Biological Activity

  • Novel synthesis methods have been developed for compounds with structural similarities, showing significant cytotoxicity and anticancer activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer agents (Kovalenko et al., 2012).

Anion Coordination and Spatial Orientation

  • Research into the spatial orientations of amide derivatives upon anion coordination reveals the ability to form complex geometries, such as tweezer-like structures. These structural insights are valuable for the design of molecular receptors and sensors (Kalita & Baruah, 2010).

Anxiosedative and Antidepressant Properties

  • Studies have identified derivatives demonstrating pronounced anxiolytic, antiphobic, and antidepressant activities, indicating their potential as psychotropic agents for further research and development (Тюренков et al., 2013).

Analgesic Activity

  • The synthesis of related compounds has shown significant analgesic activity, suggesting their application in pain management and the development of new analgesic drugs (Osarodion, 2023).

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

  • Certain quinazoline and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, displaying promising results compared to standard drugs. This suggests their potential therapeutic applications in gastrointestinal disorders (Alasmary et al., 2017).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-27-16-6-4-5-14(11-16)9-10-22-19(25)12-15-13-28-21-23-18-8-3-2-7-17(18)20(26)24(15)21/h4-6,11,15H,2-3,7-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOZZLNZMPZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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